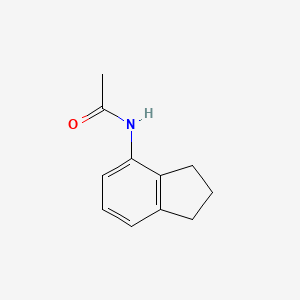

N-(2,3-Dihydro-1H-inden-4-yl)acetamide

Description

Properties

IUPAC Name |

N-(2,3-dihydro-1H-inden-4-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO/c1-8(13)12-11-7-3-5-9-4-2-6-10(9)11/h3,5,7H,2,4,6H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVVKZNOWQZDHEA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=CC2=C1CCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40506798 | |

| Record name | N-(2,3-Dihydro-1H-inden-4-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40506798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77802-37-0 | |

| Record name | N-(2,3-Dihydro-1H-inden-4-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40506798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Computational Chemistry and Theoretical Investigations of N 2,3 Dihydro 1h Inden 4 Yl Acetamide and Indane Acetamide Systems

Quantum Mechanical (QM) Calculations (e.g., DFT, MP2) for Electronic Structure and Geometry Optimization

Quantum mechanical calculations are fundamental to computational chemistry, providing a detailed description of a molecule's electronic structure and its most stable three-dimensional arrangement, known as the optimized geometry. Density Functional Theory (DFT) is a widely used method due to its balance of accuracy and computational efficiency. nih.gov These calculations iteratively solve the Schrödinger equation to find the minimum energy conformation of a molecule, yielding precise information on bond lengths, bond angles, and dihedral angles. youtube.comyoutube.com

For complex molecules, these theoretical calculations can be compared with experimental data, often obtained from X-ray crystallography, to validate the computational model. In the absence of direct experimental or computational data for N-(2,3-Dihydro-1H-inden-4-yl)acetamide, a computational study of acetanilide (B955) (N-phenylacetamide), a structurally related model, provides a representative example of the data obtained from such analyses. researchgate.net A study utilizing the B3LYP functional with 6-31G(d) and 6-31+G(d,p) basis sets found that the calculated geometries were in good agreement with experimental data. researchgate.net

Below is a table comparing theoretical and experimental geometric parameters for the core acetanilide structure, which is analogous to the acetamide (B32628) portion of the target molecule.

| Parameter | Bond/Angle | Calculated (B3LYP/6-31+G(d,p)) | Experimental (X-ray) |

|---|---|---|---|

| Bond Length (Å) | C=O | 1.226 Å | 1.240 Å |

| Bond Length (Å) | N-C(O) | 1.369 Å | 1.355 Å |

| Bond Length (Å) | N-C(aryl) | 1.421 Å | 1.428 Å |

| Bond Angle (°) | O=C-N | 122.3° | 123.4° |

| Bond Angle (°) | C-N-C | 128.8° | 128.5° |

Data adapted from a computational study on acetanilide, a related model compound. researchgate.net

Frontier Molecular Orbital (FMO) Analysis (e.g., HOMO-LUMO Gap)

Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding chemical reactivity. wikipedia.orgnumberanalytics.comlibretexts.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. numberanalytics.comscribd.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the lowest energy orbital without electrons, acts as an electron acceptor. libretexts.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. researchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small gap indicates that the molecule is more polarizable and reactive. nih.gov

DFT calculations are commonly used to determine the energies of these orbitals. For the model compound acetanilide, the HOMO, LUMO, and energy gap have been calculated. researchgate.net

| Method | E_HOMO (eV) | E_LUMO (eV) | HOMO-LUMO Gap (ΔE) (eV) |

|---|---|---|---|

| HF/6-31+G(d,p) | -8.98 | 2.31 | 11.29 |

| B3LYP/6-31+G(d,p) | -6.45 | -0.54 | 5.91 |

Data adapted from a computational study on acetanilide, a related model compound. researchgate.net

These values allow for the calculation of various global reactivity descriptors, such as chemical hardness, softness, and electronegativity, which further quantify the molecule's reactivity. researchgate.net

Topological Analysis Techniques (e.g., Quantum Theory of Atoms in Molecules - QTAIM)

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous method for analyzing the electron density (ρ) of a system to define chemical concepts like atoms and chemical bonds. wikipedia.orgamercrystalassn.org Developed by Richard Bader, QTAIM partitions a molecule into atomic basins based on the topology of the electron density gradient vector field. wiley-vch.de The analysis focuses on critical points (CPs) where the gradient of the electron density is zero. wiley-vch.de

A bond critical point (BCP) located on a bond path between two nuclei is of particular interest, as its properties reveal the nature of the chemical bond. wiley-vch.de Key descriptors at the BCP include:

Electron density (ρb) : Indicates the strength of the bond.

Laplacian of the electron density (∇²ρb) : A positive value indicates a closed-shell interaction (like ionic bonds or van der Waals forces), while a negative value signifies a shared-shell interaction (covalent bond).

Total electron energy density (Hb) : The sign of Hb also helps classify the interaction, with negative values indicating covalent character. researchgate.net

While a specific QTAIM analysis of this compound is not available, a study on the anandamide (B1667382) molecule, which also contains an amide group, demonstrates how QTAIM can characterize intramolecular hydrogen bonds. nih.gov The formation of a hydrogen bond between the amide N-H and a nearby oxygen atom creates a stable ring structure, and QTAIM can quantify the strength of this interaction. nih.gov

| QTAIM Descriptor | Symbol | Typical Value (a.u.) for H-bond | Interpretation |

|---|---|---|---|

| Electron Density at BCP | ρb | ~0.024 | Indicates a relatively strong closed-shell interaction. |

| Laplacian of Electron Density | ∇²ρb | ~0.086 | Positive value, characteristic of non-covalent interactions. |

| Total Electron Energy Density | Hb | ~-0.001 | Slightly negative, suggesting partial covalent character. |

Data values are illustrative, adapted from a QTAIM study on an intramolecular hydrogen bond in anandamide. nih.gov

Prediction and Study of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are crucial for modern technologies like optical computing and data transformation, as they can alter the properties of light passing through them. nih.govnih.gov Organic molecules, particularly those with donor-π-acceptor (D-π-A) architectures, often exhibit significant NLO responses due to efficient intramolecular charge transfer (ICT). nih.gov

Computational methods, especially DFT, are instrumental in predicting the NLO properties of new molecules. The key parameters calculated are the first hyperpolarizability (β) and the second hyperpolarizability (γ), which quantify the second- and third-order NLO responses, respectively. nih.gov Large values of β and γ are desirable for NLO applications.

Studies on complex indacenodithiophene-based derivatives, which feature fused ring systems, demonstrate how molecular engineering can enhance NLO properties. nih.gov By modifying electron-acceptor groups at the ends of a conjugated system, the NLO response can be significantly tuned.

| Compound | Description | First Hyperpolarizability (β_tot) (esu) | Second Hyperpolarizability (γ_tot) (esu) |

|---|---|---|---|

| TNPR | Reference Molecule | 1.289 × 10⁻²⁷ | 3.134 × 10⁻³² |

| TNPD5 | Modified Acceptor | 4.653 × 10⁻²⁷ | 9.472 × 10⁻³² |

Data adapted from a DFT study on indacenodithiophene-based NLO materials. nih.gov

For this compound, the indane moiety can act as part of the π-system, while the acetamide group has both donor (N atom) and acceptor (C=O group) characteristics, suggesting that it could possess modest NLO properties, which could be enhanced through further functionalization.

Conformational Analysis and Isomerization Pathways

The C-N bond in an amide has significant partial double bond character due to resonance, which restricts rotation and leads to planar, distinct isomers. For N-substituted amides, these are typically referred to as E (trans) and Z (cis) isomers. While thermal isomerization is often slow, photoinduced isomerization provides a pathway to interconvert these forms.

Recent studies on enamides have shown that photocatalysis can efficiently drive the contra-thermodynamic E→Z isomerization. researchgate.netrsc.org The mechanism often involves an energy transfer from an excited photocatalyst (like an Iridium complex) to the enamide. rsc.org This excites the molecule to a triplet state where the barrier to C-N bond rotation is significantly lower, allowing for isomerization. Upon relaxation back to the ground state, the less stable Z-isomer can be obtained with high selectivity. rsc.org Although the target molecule is an acetamide, similar principles of photoinduced bond rotation could apply, allowing for controlled switching between its conformational states.

Computational chemistry is essential for mapping the potential energy surface of molecular rotations and identifying the transition states that connect different isomers. By calculating the energy of the molecule as a function of the dihedral angle around the C(O)-N bond, one can determine the relative stability of the E and Z conformers and the energy barrier for their interconversion.

The height of this activation barrier dictates the rate of thermal isomerization. For typical amides, this barrier is high enough to allow for the isolation of isomers at low temperatures. Theoretical studies on the isomerization of other systems, such as azo compounds, have shown that factors like protonation can significantly lower the activation barrier for cis-trans inversion by stabilizing the transition state. researchgate.net A similar theoretical approach could be applied to the this compound system to predict its rotational barrier. Such calculations would involve locating the transition state structure for the rotation and comparing its energy to that of the ground-state conformers. This information is crucial for understanding the molecule's dynamic behavior and the stability of its different spatial arrangements.

Reactivity and Mechanistic Studies of N 2,3 Dihydro 1h Inden 4 Yl Acetamide

Investigation of Oxidation and Reduction Pathways

The oxidation and reduction of N-(2,3-Dihydro-1H-inden-4-yl)acetamide can be predicted to occur at several sites within the molecule, based on established principles for N-aryl amides and indane derivatives.

Oxidation: The primary sites susceptible to oxidation are the acetamido group and the aromatic ring. Anodic oxidation of N-aryl amides has been shown to proceed via pathways that can involve the amide functionality or the aromatic nucleus, depending on the reaction conditions and the electronic nature of the molecule researchgate.net. Oxidation may lead to the formation of N-centered radicals or cation radicals, which can subsequently undergo coupling or react with solvent molecules. The benzylic C-H bonds of the dihydroindene scaffold are also potential sites for oxidation under specific conditions, which could lead to the formation of indenone or indanol derivatives.

Reduction: The reduction pathways for this compound primarily involve the amide carbonyl and the aromatic ring. The acetamido group is generally resistant to reduction but can be reduced to the corresponding ethylamine (B1201723) derivative (N-ethyl-2,3-dihydro-1H-inden-4-amine) using powerful reducing agents such as lithium aluminum hydride (LiAlH₄). This transformation proceeds via the formation of an aluminum-complexed intermediate.

The aromatic ring can be reduced via catalytic hydrogenation under high pressure and temperature, using catalysts like rhodium on carbon or ruthenium, to yield N-(octahydro-1H-inden-4-yl)acetamide. The complete saturation of the aromatic ring significantly alters the compound's chemical properties. Milder chemoselective reduction methods, often used for converting nitroarenes to amines or hydroxylamines, are not directly applicable here; however, they establish the principle of reducing aromatic functionalities while preserving others mdpi.comrsc.org.

| Transformation | Functional Group | Typical Reagents | Potential Product |

| Oxidation | Aromatic Ring / Amide N | Electrochemical methods, Strong oxidants | Complex mixtures, potential quinone-imines |

| Oxidation | Benzylic C-H | Specific oxidizing agents (e.g., CrO₃) | Indenone or Indanol derivatives |

| Reduction | Amide Carbonyl | LiAlH₄, BH₃ | N-ethyl-2,3-dihydro-1H-inden-4-amine |

| Reduction | Aromatic Ring | H₂ / Rh-C (high pressure/temp) | N-(octahydro-1H-inden-4-yl)acetamide |

Analysis of Nucleophilic and Electrophilic Reactivity of Functional Groups within the Scaffold

The reactivity of this compound as a nucleophile or electrophile is dictated by the electronic properties of the acetamido group and the aromatic ring.

Nucleophilic Reactivity: The molecule possesses two primary nucleophilic centers: the aromatic ring and the nitrogen atom of the amide.

Aromatic Ring: The acetamido group (–NHCOCH₃) is a moderate activating group and an ortho, para-director for electrophilic aromatic substitution (SEAr) reactions wikipedia.orguci.edu. The nitrogen lone pair can donate electron density into the benzene (B151609) ring through resonance, increasing the ring's nucleophilicity. This makes the positions ortho (position 5) and para (position 7) to the acetamido group particularly susceptible to attack by electrophiles such as halogens (halogenation), the nitronium ion (nitration), or acylium ions (Friedel-Crafts acylation) researchgate.netresearchgate.net. The steric hindrance from the fused cyclopentane (B165970) ring may influence the regioselectivity, potentially favoring substitution at the less hindered position 7.

Amide Nitrogen: The nitrogen atom of the acetamide (B32628) is also nucleophilic. Although the lone pair's availability is reduced by resonance with the adjacent carbonyl group, it can still participate in nucleophilic reactions. For instance, the nitrogen can act as a nucleophile in intramolecular cyclization processes, such as the aza-Michael reaction, particularly when the reaction is kinetically favored rsc.org.

Electrophilic Reactivity: The primary electrophilic center in the molecule is the carbonyl carbon of the acetamido group. This carbon atom is electron-deficient due to the electronegativity of the oxygen atom and is susceptible to attack by strong nucleophiles. However, amides are generally less reactive electrophiles than ketones or esters. Reactions such as hydrolysis (requiring strong acid or base) or reduction with hydrides occur at this site. The aromatic ring itself does not typically act as an electrophile unless it is modified with strong electron-withdrawing groups.

| Functional Group | Reactivity Type | Description | Example Reaction |

| Aromatic Ring | Nucleophilic | Activated by the -NHCOCH₃ group; directs electrophiles to ortho and para positions. | Friedel-Crafts Acylation |

| Amide Nitrogen | Nucleophilic | Lone pair can participate in bond formation, especially intramolecularly. | Intramolecular aza-Michael Addition |

| Amide Carbonyl | Electrophilic | Electron-deficient carbon susceptible to attack by strong nucleophiles. | Acid-catalyzed Hydrolysis |

Elucidation of Complex Reaction Mechanisms in Synthetic Transformations

The synthesis of the indane scaffold and its derivatives often involves complex, multi-step cascade reactions where several bonds are formed in a single operation. The reactivity of the acetamide functional group plays a crucial role in such transformations.

Palladium-catalyzed reactions are powerful tools for constructing complex molecular frameworks. One key mechanistic step is nucleopalladation, where a nucleophile attacks a palladium-activated alkyne or alkene. In a hypothetical synthesis of a related nitrogen-containing polycycle, a precursor molecule bearing an N-(o-alkynylaryl)acetamide moiety could undergo an intramolecular aminopalladation.

The proposed mechanism would involve:

Oxidative Addition: A Pd(0) catalyst oxidatively adds to an aryl halide.

Amide Deprotonation: A base deprotonates the acetamide N-H, forming a palladium-amido complex.

Nucleopalladation: The amide nitrogen attacks the palladium-coordinated alkyne in an intramolecular fashion. This key step forms a new C-N bond and a vinyl-palladium species.

Reductive Elimination/Further Reaction: The resulting organopalladium intermediate can then undergo further reactions, such as reductive elimination or cross-coupling, to complete the synthesis of the polycyclic structure.

This type of cascade cyclization demonstrates the nucleophilic potential of the amide nitrogen when orchestrated by a transition metal catalyst rsc.orgnih.gov.

Cascade reactions that build the indane core often rely on a sequence of bond-forming events, with intramolecular Michael addition being a common key step rsc.orgacs.orgrsc.org. The Michael reaction involves the 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound organicreactions.org.

A plausible synthetic strategy for the this compound scaffold could involve a cascade initiated by a Michael addition. For example, a precursor could be designed where a nucleophilic center (either a carbanion generated adjacent to an activating group or the amide nitrogen itself) is tethered to a Michael acceptor. The intramolecular attack would form the five-membered ring of the indane system. Such cascade processes, which may involve sequential Michael-Michael additions or Michael addition followed by cyclization, are highly efficient for constructing polycyclic systems with high stereocontrol nih.govnih.gov.

Kinetic Analysis of Reaction Progress (e.g., Reaction Progress Kinetic Analysis - RPKA)

Understanding the mechanism of complex catalytic reactions, such as a potential palladium-catalyzed synthesis of this compound (e.g., via Buchwald-Hartwig amination of 4-halo-2,3-dihydro-1H-indene), requires detailed kinetic studies. Reaction Progress Kinetic Analysis (RPKA) is a powerful methodology for rapidly obtaining a comprehensive kinetic profile from a minimal number of experiments acs.orgresearchgate.net.

By continuously monitoring the concentration of reactants and products over time, RPKA can determine reaction orders, identify the catalyst resting state, and probe for catalyst deactivation nih.govdntb.gov.ua. In the context of palladium-catalyzed amination reactions, kinetic studies have often revealed zero-order dependence on the aryl halide and amine concentrations acs.orgacs.orguwindsor.ca. This observation suggests that the turnover-limiting step is not the bimolecular reaction itself but rather a unimolecular process within the catalytic cycle, such as the oxidative addition of the aryl halide to a monoligated Pd(0) species or the dissociation of a ligand from a saturated Pd(0) complex acs.orguwindsor.canih.gov.

A hypothetical RPKA study on the synthesis of the title compound would provide crucial mechanistic insights.

| Kinetic Parameter | Typical Observation in Pd-Amination | Mechanistic Implication |

| Order in Aryl Halide | Zero | Not involved in the rate-determining step. |

| Order in Amine | Zero | Not involved in the rate-determining step. |

| Order in Catalyst | First | The reaction rate is directly proportional to the active catalyst concentration. |

| Effect of Ligand Conc. | Inverse First-Order | A ligand must dissociate from the catalyst resting state before the rate-limiting step. |

Such an analysis would help to identify the key intermediates and transition states, allowing for the optimization of reaction conditions to improve efficiency and yield.

Molecular Interactions and Biological Target Engagement of Indane Acetamide Derivatives

Mechanisms of Enzyme Inhibition and Receptor Modulation

Indane-acetamide derivatives have been investigated for their potential to inhibit a range of enzymes implicated in various disease pathways. The following subsections detail the mechanisms by which these and structurally related compounds are thought to exert their inhibitory effects on specific biological targets.

Inhibition of Glucosylceramide Synthase (GCS)

Glucosylceramide synthase (GCS) is a pivotal enzyme in the biosynthesis of glycosphingolipids, catalyzing the transfer of glucose from UDP-glucose to ceramide. The over-expression or hyperactivity of GCS has been linked to various conditions, including certain cancers and lysosomal storage disorders like Gaucher disease. Consequently, the development of GCS inhibitors is an active area of research.

While specific inhibitory constants for N-(2,3-Dihydro-1H-inden-4-yl)acetamide against GCS are not widely reported in publicly available literature, research on related analogs provides insights. For instance, studies on other GCS inhibitors have highlighted the importance of the hydrophobic nature of the aglycone mimic (in this case, the indane moiety) and the hydrogen-bonding capacity of the amide linkage for effective inhibition.

Inhibition of Parasite Lactate (B86563) Dehydrogenase (pLDH)

Parasite lactate dehydrogenase (pLDH) is a crucial enzyme in the glycolytic pathway of protozoan parasites, such as Plasmodium falciparum, the causative agent of malaria. As these parasites rely heavily on glycolysis for energy production, pLDH represents a validated drug target.

While direct evidence for the inhibition of pLDH by this compound is limited, studies on structurally related indane-1,3-dione derivatives have demonstrated their potential as potent inhibitors of P. falciparum LDH. The proposed mechanism of action for these compounds involves their entry into the active site of the enzyme, where they can interact with key residues and the NADH cofactor. The indane core is thought to occupy a hydrophobic pocket, while the dione (B5365651) or, in the case of acetamides, the acetyl group could form crucial hydrogen bonds or other electrostatic interactions that disrupt the catalytic cycle.

The inhibition of pLDH by these compounds leads to a depletion of NAD+, which is essential for the continuation of glycolysis, ultimately resulting in parasite death. The selectivity of inhibitors for pLDH over human LDH isoforms is a critical factor in the development of safe and effective antimalarial drugs.

Inhibition of Metalloproteinase MMP12

Matrix metalloproteinase-12 (MMP-12), also known as macrophage elastase, is a zinc-dependent endopeptidase that plays a significant role in tissue remodeling and inflammation. Elevated levels of MMP-12 have been associated with chronic obstructive pulmonary disease (COPD) and other inflammatory conditions.

Currently, there is a lack of specific data linking this compound or its close analogs to the inhibition of MMP-12. The development of selective MMP-12 inhibitors is an ongoing area of research, with a focus on compounds that can effectively chelate the catalytic zinc ion in the active site while also forming specific interactions with the surrounding amino acid residues to achieve selectivity over other MMPs. Common structural motifs in MMP inhibitors include hydroxamates, carboxylic acids, and phosphinates, which act as zinc-binding groups. The acetamide (B32628) functionality is not a classical zinc-binding group, suggesting that if indane-acetamides were to inhibit MMP-12, it would likely be through a different mechanism, possibly by binding to an allosteric site or through non-canonical interactions with the active site.

Inhibition of Histone Acetyltransferase (HAT) Domains (e.g., p300 HAT)

Histone acetyltransferases (HATs), such as p300 and CBP, are enzymes that catalyze the transfer of an acetyl group from acetyl-CoA to lysine (B10760008) residues on histone and non-histone proteins. This post-translational modification plays a critical role in the regulation of gene expression, and the dysregulation of HAT activity is implicated in cancer and other diseases.

There is currently no direct evidence to suggest that this compound is an inhibitor of p300 HAT. The development of small molecule inhibitors of p300 has focused on compounds that can compete with either the acetyl-CoA cofactor or the histone substrate. Many known p300 inhibitors possess distinct structural features, such as bisubstrate analogs or natural products with complex ring systems, that enable high-affinity binding to the enzyme's active site. For an indane-acetamide derivative to act as a p300 inhibitor, it would need to possess structural features that allow it to effectively compete with the natural substrates.

Molecular Docking and Computational Simulation Studies of Ligand-Target Interactions

To complement experimental studies, molecular docking and computational simulations are powerful tools for elucidating the potential binding modes and interaction patterns of ligands with their biological targets. While specific studies on this compound with the aforementioned enzymes are not extensively available, computational analyses of related systems can provide valuable insights.

For instance, in silico studies of indane-1,3-dione derivatives with P. falciparum LDH have revealed potential binding poses within the active site. These studies suggest that the indane moiety can fit into a hydrophobic pocket, and the carbonyl groups can form hydrogen bonds with key residues such as Asp169 and Thr101, as well as with the NADH cofactor. These interactions are thought to be crucial for the stabilization of the ligand-enzyme complex and for the subsequent inhibition of the enzyme.

Similarly, molecular modeling of GCS inhibitors has helped to understand the structural requirements for potent inhibition. These studies often highlight the importance of a hydrophobic group to occupy the ceramide-binding site and hydrogen bond donors and acceptors to mimic the interactions of the ceramide headgroup. An indane-acetamide scaffold could potentially fulfill these requirements, with the indane group serving as the hydrophobic anchor.

| Target Enzyme | Ligand Class | Key Interacting Residues (Predicted) | Type of Interaction |

|---|---|---|---|

| Parasite Lactate Dehydrogenase (pLDH) | Indane-1,3-dione derivatives | Asp169, Thr101, NADH | Hydrogen Bonding, Hydrophobic |

| Glucosylceramide Synthase (GCS) | Indane-acetamide derivatives (Hypothetical) | Hydrophobic pocket, Polar residues | Hydrophobic, Hydrogen Bonding |

Structure-Activity Relationship (SAR) Derivations

The systematic investigation of how chemical structure relates to biological activity is fundamental to drug discovery. For indane-acetamide derivatives, SAR studies would involve synthesizing and testing a series of analogs to identify the key structural features that govern their inhibitory potency and selectivity.

Based on the available information for related inhibitor classes, several hypotheses for the SAR of indane-acetamide derivatives can be proposed:

Substitution on the Indane Ring: The position and nature of substituents on the aromatic part of the indane ring could significantly influence binding affinity. Electron-donating or electron-withdrawing groups could modulate the electronic properties of the ring system and its ability to engage in π-π stacking or other interactions. Steric bulk could also play a role, with larger substituents potentially enhancing or diminishing binding depending on the topology of the enzyme's active site.

Position of the Acetamide Group: The point of attachment of the acetamide group to the indane ring is likely to be critical. Different positional isomers (e.g., 4-acetamido vs. 5-acetamido) would present the functional group in different spatial orientations, affecting its ability to form key interactions with the target protein.

Modifications of the Acetamide Moiety: Alterations to the acetamide group itself, such as N-alkylation or replacement of the methyl group with other substituents, could impact hydrogen bonding capacity and steric fit.

| Structural Modification | Predicted Effect on Activity | Rationale |

|---|---|---|

| Introduction of small, electron-donating groups on the aromatic ring | Potentially increase potency | May enhance π-π interactions with aromatic residues in the active site. |

| Introduction of bulky substituents on the aromatic ring | Potentially decrease potency | May cause steric hindrance and prevent optimal binding. |

| Varying the acetamide attachment point | Significant impact on activity | Alters the spatial orientation of the key hydrogen-bonding group. |

| N-alkylation of the acetamide | Potentially decrease potency | May disrupt crucial hydrogen bonds with the enzyme. |

Influence of Carboxamide N-Acyl Group Modifications on Biological Activity

The N-acyl group of the carboxamide moiety is a critical determinant of the biological activity in many amide-containing compounds. Modifications to this group can profoundly alter a molecule's physicochemical properties, such as polarity and steric profile, thereby influencing its interaction with biological targets. researchgate.net Structure-activity relationship (SAR) studies often focus on optimizing this part of the molecule to enhance potency and selectivity. nih.gov

Research into various classes of N-acyl amides demonstrates that the nature of the acyl group directly impacts molecular recognition at the target's binding site. For instance, in a series of N-(2-oxo-3-oxetanyl)amides, the amide fragment was found to engage in favorable polar interactions that are crucial for the correct positioning of the molecule's reactive "warhead" for cysteine acylation. nih.gov This highlights the role of the N-acyl group in the initial recognition and binding steps. Similarly, studies on N-acetamide indoles developed as antimalarials showed that isosteric replacements of groups attached to the acetamide scaffold led to significant variations in activity. The location of nitrogen atoms within a heterocyclic acyl group, for example, was found to be important for antiplasmodial activity, likely due to differences in dipole moments and the ability to form specific hydrogen bond interactions. nih.gov

The general principles derived from SAR studies on various N-acyl amides, including those with phenylpyridazine and other aromatic cores, consistently show that modifications to the acyl group—such as altering its size, lipophilicity, or introducing hydrogen-bonding features—are a key strategy for modulating biological activity, such as cholinesterase inhibition. nih.govnih.gov While specific SAR data for this compound is limited in the provided context, the established principles allow for the extrapolation of how such modifications would likely influence its biological profile.

Table 1: Representative Structure-Activity Relationships of N-Acyl Group Modifications

| Modification to N-Acyl Group | Rationale | Predicted Effect on Biological Activity |

|---|---|---|

| Increase Alkyl Chain Length | Increases lipophilicity and van der Waals interactions. | May enhance binding in hydrophobic pockets, but could decrease solubility. |

| Introduce Aromatic/Heterocyclic Rings | Enables potential for π-π stacking interactions and specific hydrogen bonds. nih.gov | Can significantly increase binding affinity and selectivity depending on the target's topology. nih.gov |

| Add Hydrogen Bond Donors/Acceptors | Creates opportunities for specific, directional interactions with the target. | Often leads to improved potency and selectivity. nih.gov |

| Introduce Bulky Groups | Probes steric tolerance of the binding site. | Can either improve binding by filling a cavity or decrease activity due to steric hindrance. |

Effects of Indane Moiety Substitution Patterns on Molecular Recognition

The indane moiety serves as a rigid scaffold that reduces the conformational flexibility of a molecule. researchgate.netresearchgate.net This rigidity can be advantageous in drug design, as it pre-organizes the pharmacophoric groups into a specific orientation for optimal binding with a target, potentially increasing both affinity and selectivity. The diverse possibilities for substitution on both the aromatic and aliphatic rings of the indane core allow for extensive exploration of structure-activity relationships. researchgate.neteburon-organics.com

Systematic modification of the indane ring has been a fruitful strategy in medicinal chemistry. Research efforts have explored a variety of substituents on the phenyl portion of the indane core, including lipophilic groups, hydrogen bond acceptors, and hydrogen bond donors, to probe their effect on molecular recognition. researchgate.net For example, in the development of inhibitors for the Na+/H+ exchanger isoform 1 (NHE1), a series of substituted indan-1-ylidene aminoguanidine (B1677879) derivatives were synthesized. The results indicated that the substitution pattern on the indane ring was a key determinant of inhibitory potency, with one derivative proving to be significantly more potent than the reference compound, cariporide. nih.gov

The position of the substituent on the indane ring is also critical. SAR analysis of certain indane derivatives revealed that meta- and para-substituted compounds could exhibit different potencies against different enzymes, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). researchgate.net This underscores that the precise three-dimensional arrangement of functional groups, dictated by the substitution pattern on the rigid indane framework, is crucial for effective molecular recognition by the target protein. researchgate.net

Table 2: Effects of Indane Moiety Substitution on Molecular Recognition

| Substitution Position | Type of Substituent | General Effect on Molecular Recognition |

|---|---|---|

| Phenyl Ring | Halogens (e.g., -Cl, -F) | Modulates electronics (electron-withdrawing) and can participate in halogen bonding. |

| Phenyl Ring | Methoxy (B1213986) (-OCH₃) | Acts as a hydrogen bond acceptor and can influence conformation. |

| Phenyl Ring | Alkyl groups | Increases lipophilicity, enhancing interactions with hydrophobic regions of a binding site. researchgate.net |

| Aliphatic Ring | Carbonyl group (Indanone) | Introduces a polar hydrogen bond acceptor site. |

| Aliphatic Ring | Amino groups | Provides a basic center and a hydrogen bond donor, often critical for interacting with acidic residues. researchgate.net |

Analysis of Intermolecular Forces in Molecular Recognition

The binding of a ligand, such as an indane-acetamide derivative, to its biological target is governed by a complex interplay of non-covalent intermolecular forces. These forces, although individually weak compared to covalent bonds, collectively contribute to the stability and specificity of the ligand-target complex. Key interactions include hydrogen bonding, π-π stacking, van der Waals forces, and electrostatic interactions. mdpi.com The specific geometry and electronic properties of the ligand dictate which of these forces will dominate the molecular recognition process.

Characterization of Hydrogen Bonding Interactions (Intramolecular and Intermolecular)

Hydrogen bonds are highly directional, specific interactions that are fundamental to molecular recognition in biological systems. The acetamide functional group is an excellent participant in hydrogen bonding, featuring both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl oxygen, C=O). researchgate.netresearchgate.net

Intermolecular Hydrogen Bonding: The N-H group of the amide can donate a hydrogen bond to an acceptor atom (typically oxygen or nitrogen) on the biological target, while the carbonyl oxygen can accept a hydrogen bond from a donor group on the target, such as a hydroxyl or an amine group. cnr.it The strength of a typical N-H···O=C hydrogen bond formed by amides is estimated to be around 6.5 kcal/mol. researchgate.net In crystal structures of enzyme-ligand complexes, acetamide linkers have been observed forming direct hydrogen bonds with amino acid residues like glutamine, stabilizing the ligand's orientation in the active site. cnr.it Theoretical studies on acetamide clusters show that these hydrogen bonds exhibit a cooperativity effect, where the formation of one hydrogen bond strengthens the adjacent ones in a chain. researchgate.net This phenomenon is driven by intermolecular nO → σ*N–H charge transfer, which plays a key role in the geometry and binding energy of the complex. researchgate.net

Investigation of π-π Stacking Phenomena

π-π stacking is a non-covalent interaction that occurs between aromatic rings. The benzene (B151609) ring of the indane moiety is capable of participating in such interactions with aromatic amino acid residues—phenylalanine, tyrosine, and tryptophan—commonly found in protein binding sites. mdpi.com These interactions are crucial for the affinity and selectivity of many drugs. researchgate.net

The geometry of π-π stacking can vary, with common arrangements being face-to-face (sandwich) or T-shaped (edge-to-face), where the edge of one ring points towards the face of another. researchgate.net Studies on indenyl ligands have shown that their stacking interactions can be substantial, with interaction energies surpassing -8.0 kcal/mol, which is significantly stronger than the stacking of corresponding cyclopentadienyl (B1206354) ligands due to the larger, more polarizable π-system of the indenyl group. researchgate.net The strength of these interactions is also influenced by substituents on the aromatic ring; electron-donating or electron-withdrawing groups can alter the electrostatic potential of the ring and thus modulate the stacking energy. rsc.org

Derivatives and Analogues of N 2,3 Dihydro 1h Inden 4 Yl Acetamide in Advanced Chemical Research

Design Principles for Novel Indane-Acetamide Derivatives

The design of novel derivatives based on the N-(2,3-dihydro-1H-inden-4-yl)acetamide scaffold is guided by established principles of medicinal chemistry, primarily structure-activity relationship (SAR) studies. The goal is to modulate the physicochemical properties and biological activity of the parent molecule through systematic structural modifications. Key design principles include:

Substitution on the Aromatic Ring: The benzene (B151609) ring of the indane core offers multiple positions for substitution. Introducing electron-donating or electron-withdrawing groups can alter the electron density of the ring system, influencing its interaction with biological targets. For instance, halogenation or the addition of methoxy (B1213986) groups can impact lipophilicity and metabolic stability.

Modification of the Acetamide (B32628) Group: The acetamide moiety provides a crucial point for interaction, often through hydrogen bonding via the N-H and C=O groups. The N-alkyl or N-aryl substituents can be varied to explore steric and electronic effects. Furthermore, replacing the acetyl group with other acyl moieties allows for the introduction of diverse functionalities.

Alteration of the Cyclopentane (B165970) Ring: While the parent compound has a saturated cyclopentane ring, introducing substituents, unsaturation, or even ring expansion/contraction can significantly alter the molecule's three-dimensional shape and rigidity. This can lead to improved binding affinity and selectivity for specific targets.

Bioisosteric Replacement: This principle involves replacing a functional group with another that has similar steric and electronic properties but may improve the molecule's pharmacokinetic profile. For example, the amide bond of the acetamide could be replaced with other linkers, or the phenyl ring could be substituted with a bioisosteric heterocycle.

Structure-activity relationship studies on related scaffolds have shown that the biological activity is often sensitive to the steric bulk and electronic nature of substituents. For example, in a series of 1,5-dihydrobenzo[e] iucr.orgresearchgate.netoxazepin-2(3H)-ones, the activity was found to be dependent on the steric bulk of the N-1 substituent of the cyclic amide. mdpi.com Similarly, for other acetamide-containing compounds, the nature and size of substituents on attached aromatic rings are critical for their biological potency. nih.gov These findings underscore the importance of systematic structural modifications in the design of new indane-acetamide derivatives.

Synthesis of Indane-Acetamide Hybrid Molecules Incorporating Diverse Chemical Moieties

The synthesis of hybrid molecules from the indane-acetamide scaffold typically begins with the readily available precursor, 4-aminoindan. sigmaaldrich.com This starting material serves as a versatile building block for introducing the acetamide functionality and subsequently coupling it with other chemical moieties.

A general synthetic route involves the acylation of 4-aminoindan with acetic anhydride (B1165640) or acetyl chloride to yield this compound. From this core structure, hybrid molecules can be constructed through several strategies:

Modification of the Acetamide Nitrogen: The acetamide nitrogen can be further functionalized, although this is less common due to the reduced nucleophilicity of the amide nitrogen.

Functionalization of the Acetyl Group: By starting with a haloacetyl halide (e.g., chloroacetyl chloride) to acylate 4-aminoindan, a reactive handle is introduced. The resulting N-(2,3-dihydro-1H-inden-4-yl)-2-haloacetamide can then undergo nucleophilic substitution with a variety of moieties, such as thiols, amines, or the anions of active methylene (B1212753) compounds, to create hybrid molecules.

Functionalization of the Indane Ring: Electrophilic aromatic substitution on the this compound core can introduce additional functional groups on the benzene ring. These groups can then be used to link other molecules. The directing effects of the acetamide and the alkyl portion of the indane ring will influence the position of substitution.

The concept of molecular hybridization, which involves combining two or more pharmacophores into a single molecule, is a widely used strategy in drug design. nih.gov For instance, the acetamide linkage is a common feature in many biologically active compounds and can be used to connect the indane core to other pharmacologically relevant moieties. mdpi.com

Table 1: Potential Synthetic Strategies for Indane-Acetamide Hybrid Molecules

| Starting Material | Reagent | Intermediate | Second Moiety | Hybrid Molecule |

| 4-Aminoindan | Chloroacetyl chloride | N-(2,3-dihydro-1H-inden-4-yl)-2-chloroacetamide | Thiophenol | N-(2,3-dihydro-1H-inden-4-yl)-2-(phenylthio)acetamide |

| 4-Aminoindan | Acetic anhydride | This compound | Nitrating mixture (HNO₃/H₂SO₄) | N-(nitro-2,3-dihydro-1H-inden-4-yl)acetamide |

| 4-Aminoindan | Bromoacetic acid, coupling agent | N-(2,3-dihydro-1H-inden-4-yl)-2-bromoacetamide | Sodium azide (B81097) | 2-Azido-N-(2,3-dihydro-1H-inden-4-yl)acetamide |

Exploration of Different Indene (B144670) Ring Positions for Acetamide Linkage (e.g., 4-yl vs. 5-yl vs. 2-yl) and their Chemical Consequences

The position of the acetamide group on the indane ring system has significant chemical consequences, primarily due to the differing electronic environments of the 2-, 4-, and 5-positions. These differences can affect the molecule's reactivity, physical properties, and biological interactions.

This compound: In this isomer, the acetamide group is at a position ortho to the fused cyclopentane ring. This proximity can lead to steric interactions that may influence the conformation of the acetamide group. Electronically, the acetamido group is an ortho, para-director and activating for electrophilic aromatic substitution, which would direct incoming electrophiles to the 5- and 7-positions.

N-(2,3-Dihydro-1H-inden-5-yl)acetamide: Here, the acetamide group is at a position meta to one of the fusion points and para to the other. This position is generally less sterically hindered than the 4-position. The acetamido group at the 5-position would strongly direct electrophilic substitution to the 4- and 6-positions. The starting material for this isomer, 5-aminoindan, is commercially available. sigmaaldrich.com

N-(2,3-Dihydro-1H-inden-2-yl)acetamide: This isomer is fundamentally different as the acetamide group is attached to the aliphatic cyclopentane ring rather than the aromatic ring. This makes the amide functionality non-conjugated with the benzene ring. The synthesis would start from 2-aminoindan (B1194107). The chemical reactivity of this isomer would be dominated by the individual properties of the acetamide and the indane moieties, with less electronic interplay between them. Ring-substituted derivatives of 2-aminoindan have been studied for their interaction with monoamine transporters. nih.gov

A comparison of the analytical data for 4- and 5-iodo-2-aminoindan, which are related structures, shows that the position of the substituent significantly affects the NMR and mass spectra. southernforensic.org For instance, the mass spectrum of 5-iodo-2-aminoindan shows the molecular ion as the base peak, while for the 4-iodo isomer, the base peak is a fragment at m/z 132. southernforensic.org This indicates that the fragmentation patterns, and thus the molecular stability under ionization, are influenced by the substituent's position. Similar differences in reactivity and spectroscopic properties can be expected for the acetamide-substituted positional isomers.

Incorporation of Heterocyclic Systems into Indane-Acetamide Scaffolds

Several classes of heterocycles have been explored in conjunction with other core structures, and these synthetic methodologies can be adapted to the indane-acetamide framework.

Triazoles: The 1,2,3-triazole ring, often formed via the copper-catalyzed azide-alkyne cycloaddition ("click chemistry"), is a popular choice due to its stability, aromaticity, and ability to act as a rigid linker. nih.govbenthamscience.com An indane-acetamide derivative bearing an azide or alkyne functionality could be readily coupled with a complementary heterocyclic partner.

Oxadiazoles: 1,2,4- and 1,3,4-oxadiazoles are frequently used as bioisosteres of amide and ester groups. nih.govscielo.brnih.gov They can be synthesized from carboxylic acids and amidoximes (for 1,2,4-oxadiazoles) or hydrazides (for 1,3,4-oxadiazoles). researchgate.net An indane-acetamide derivative with a carboxylic acid handle could be a precursor for such heterocycles.

Pyrrolidinones and Imidazolidinones: These saturated heterocycles can be incorporated to add conformational flexibility or rigidity depending on the substitution pattern. Their synthesis often involves cyclization reactions from appropriate acyclic precursors. nih.govnih.gov

Thiazoles and Oxazolidinones: These five-membered heterocycles are present in many biologically active compounds. Their synthesis can be achieved through various cyclocondensation reactions.

Quinolines: Fusing a quinoline (B57606) ring system to the indane core or linking it via the acetamide group can significantly increase the aromatic surface area and introduce new interaction sites.

A general approach to incorporating these heterocycles would involve preparing a functionalized this compound derivative, for example, by reacting 4-aminoindan with a haloacetyl halide. The resulting halo-acetamide can then be reacted with a nucleophilic heterocycle or a precursor that can be cyclized to form the desired heterocyclic system.

Table 2: Examples of Heterocyclic Systems and Potential Incorporation Strategies

| Heterocycle | Key Features | Potential Synthetic Approach |

| 1,2,3-Triazole | Stable, rigid linker, H-bond acceptor | "Click" reaction between an azido-indane and an alkyne-containing moiety. |

| 1,3,4-Oxadiazole | Amide/ester bioisostere, H-bond acceptor | Cyclization of an indane-acylhydrazide with a carboxylic acid derivative. |

| Pyrrolidinone | Saturated, can introduce chirality | Reaction of an indane derivative with a cyclopropane (B1198618) diester under basic conditions. |

| Imidazolidinone | Saturated, multiple H-bond donors/acceptors | Condensation of an indane-diamine with a carbonyl compound. |

| Thiazole (B1198619) | Aromatic, found in many natural products | Hantzsch thiazole synthesis from an indane-α-haloketone and a thioamide. |

| Quinoline | Extended aromatic system, basic nitrogen | Linking a pre-formed quinoline carboxylic acid to 4-aminoindan via amide bond formation. |

Research on Chiral Indane-Acetamide Derivatives and Stereochemical Control

While this compound itself is an achiral molecule, chirality can be introduced by adding substituents to the cyclopentane ring at the 1- or 2-positions. The stereochemistry of these derivatives can have a profound impact on their biological activity, as enantiomers often interact differently with chiral biological macromolecules.

The primary methods for obtaining chiral indane-acetamide derivatives are:

Chiral Resolution: This classic method involves separating a racemic mixture of a chiral precursor, typically a chiral aminoindan. Racemic 1-aminoindan, for example, can be resolved by forming diastereomeric salts with a chiral acid, such as tartaric acid, L(-)-malic acid, or L(+)-aspartic acid. google.com The differing solubilities of these diastereomeric salts allow for their separation by fractional crystallization. wikipedia.org Once the desired enantiomer of the aminoindan is isolated, it can be acylated to produce the enantiomerically pure N-(chiral-2,3-dihydro-1H-inden-yl)acetamide. Similarly, chiral resolution of 4-cyano-1-aminoindane has been achieved using di-p-toluoyl-L-tartaric acid. iucr.org

Asymmetric Synthesis: This approach involves creating the chiral center with a specific stereochemistry from the outset. This can be achieved through several routes:

Enantioselective catalysis: Using a chiral catalyst to guide a reaction that forms the chiral center. For example, rhodium-catalyzed asymmetric addition of arylboron reagents to indenes can produce chiral 2-arylindanes with high enantioselectivity.

Use of chiral auxiliaries: A chiral auxiliary can be temporarily attached to the substrate to direct a stereoselective reaction, after which it is removed.

Starting from a chiral pool: Utilizing a readily available, enantiomerically pure natural product as the starting material.

The synthesis of chiral indane derivatives is an active area of research, with various catalytic systems being developed to achieve high levels of stereochemical control. The choice of method depends on the desired position and nature of the stereocenter on the indane ring. Once the chiral indane core is synthesized, standard chemical transformations can be used to introduce the acetamide functionality.

Advanced Applications in Organic Synthesis and Chemical Biology

Utility as Precursors or Intermediates in the Synthesis of More Complex Molecules

The 2,3-dihydro-1H-inden (indane) core is a versatile building block in the synthesis of a wide array of more complex molecules, including pharmaceuticals and natural products. researchgate.netresearchgate.neteburon-organics.comnih.gov The functional handles on the indane ring, such as amino or acetamido groups, provide strategic points for further chemical transformations. In principle, the acetamido group of N-(2,3-Dihydro-1H-inden-4-yl)acetamide could be hydrolyzed to the corresponding amine, which can then participate in various carbon-nitrogen bond-forming reactions. This would allow for the elaboration of the indane scaffold into more complex structures.

However, a thorough search of the scientific literature and patent databases does not yield specific examples where this compound is explicitly used as a key precursor or intermediate in the total synthesis of a named complex molecule. While many indane derivatives are employed in drug discovery, the specific utility of this compound in multi-step synthetic sequences leading to biologically active targets is not well-documented.

Development as Chemical Probes for Elucidating Biological Pathways and Mechanisms

Chemical probes are essential tools in chemical biology for the investigation of biological pathways and mechanisms of action. The indane scaffold has been incorporated into molecules designed to interact with various biological targets. For a molecule to be an effective chemical probe, it typically possesses specific properties such as high affinity and selectivity for its target, along with a functional group for linking to reporter tags (e.g., fluorophores, biotin).

There is currently no published research describing the development or application of this compound, or its direct derivatives, as chemical probes. The potential for this compound to be modified into a chemical probe exists; for instance, the acetyl group could be replaced with a linker attached to a reporter molecule. However, such endeavors have not been reported in the scientific literature.

Methodologies for Combinatorial Synthesis and Derivatization Library Generation

Combinatorial chemistry is a powerful strategy for the rapid synthesis of large numbers of related compounds (libraries) for high-throughput screening to identify new drug leads. The indane framework is an attractive scaffold for the generation of such libraries due to its rigid structure and the potential for introducing diversity at multiple positions. nih.gov

Methodologies for the combinatorial synthesis of indole (B1671886) and other heterocyclic derivatives have been described, but specific protocols detailing the use of this compound as a starting material for generating a derivatization library are absent from the current body of scientific literature. The generation of a library from this compound would likely involve the modification of the acetamido group or substitutions on the aromatic or aliphatic rings. However, no such library synthesis has been documented.

Future Directions and Emerging Research Avenues for N 2,3 Dihydro 1h Inden 4 Yl Acetamide

Innovations in Green Chemistry and Sustainable Synthetic Route Development

The synthesis of N-aryl acetamides, including N-(2,3-Dihydro-1H-inden-4-yl)acetamide, is traditionally achieved through well-established methods. However, the future of its synthesis is geared towards environmentally benign processes that align with the principles of green chemistry. These approaches aim to minimize waste, reduce energy consumption, and utilize non-hazardous materials. arkat-usa.org

Future research could focus on developing novel catalytic systems that offer high efficiency and selectivity under mild conditions. For instance, a transition-metal-free synthetic strategy has been developed for other N-aryl amides using Brønsted acidic ionic liquids as reusable promoters, with acetonitrile (B52724) as the nitrogen donor and water as the oxygen source. arabjchem.org Another promising avenue is the use of organocatalysts for the ring-opening aminolysis of lactones, providing a 100% atom-economical pathway to N-aryl amides. ulisboa.pt The application of recyclable solvents like polyethylene (B3416737) glycol (PEG) has also shown success in mediating catalyst-free synthesis of related heterocyclic compounds, presenting a viable green alternative. arkat-usa.org

The development of synthetic routes from waste-derived catalysts is another frontier. Transforming waste materials into high-performance catalysts embodies the principles of a circular economy and sustainable chemistry. mdpi.com Investigating such catalysts for the amidation of 4-aminoindane could yield highly efficient and sustainable production methods.

Below is a table summarizing potential green synthesis strategies applicable to this compound.

| Synthesis Strategy | Key Features | Potential Advantages |

| Brønsted Acidic Ionic Liquids (BAILs) | Metal-free; uses aryltriazenes as precursors; acetonitrile as nitrogen source. arabjchem.org | Reusable catalyst, mild reaction conditions, environmentally benign. arabjchem.org |

| Organocatalytic Ring-Opening | Metal-free; uses lactones and aromatic amines with a guanidine (B92328) catalyst. ulisboa.pt | 100% atom economy, mild conditions, straightforward access to N-aryl amides. ulisboa.pt |

| Polyethylene Glycol (PEG) Medium | Uses PEG as a recyclable, green solvent; can be catalyst-free. arkat-usa.org | Non-hazardous solvent, potential for catalyst-free reactions, high efficiency. arkat-usa.org |

| Waste-Derived Catalysts | Utilizes catalysts synthesized from industrial or agricultural waste. mdpi.com | Embodies circular economy principles, reduces waste, resource-efficient. mdpi.com |

Application of Advanced Spectroscopic Techniques for Dynamic Process Monitoring

To ensure the efficiency, safety, and quality of synthesizing this compound, particularly in continuous flow processes, the application of Process Analytical Technology (PAT) is crucial. nih.govmdpi.com Advanced spectroscopic techniques allow for real-time, in-situ monitoring of reaction kinetics, intermediate formation, and product concentration without the need for offline sampling. mdpi.comnih.gov

In-situ Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for tracking the concentrations of reactants, products, and intermediates under actual reaction conditions. By using a fiber-optic coupled FTIR-ATR probe, researchers can gain in-depth knowledge of reaction parameters, leading to precise control over the synthesis. mdpi.comnih.gov

Online Nuclear Magnetic Resonance (NMR) spectroscopy offers the advantage of being an absolute method, where the signal amplitude is directly proportional to the concentration of molecules, eliminating the need for complex calibrations. magritek.com Benchtop NMR systems can be placed directly next to a reactor, enabling real-time quantification of reaction components and monitoring of conditions like pH. magritek.com

Raman spectroscopy can also be interfaced with flow reactors to monitor reaction progress. nih.gov By identifying a unique and intense spectral band for the product, one can track its formation in real-time. This technique allows for rapid optimization of reaction conditions, such as temperature and flow rate, to maximize conversion and minimize impurities. nih.gov

The integration of these complementary PAT tools can provide a comprehensive, data-rich understanding of the synthesis of this compound, facilitating a highly automated and optimized manufacturing process. nih.govrsc.orgresearchgate.net

Integrated Multi-scale Computational Modeling Approaches for Comprehensive Understanding

Computational chemistry offers powerful tools to predict and understand the behavior of molecules at an atomic level, thereby guiding experimental work. For this compound, integrated multi-scale modeling can provide a comprehensive understanding of its structural, electronic, and dynamic properties.

Density Functional Theory (DFT) can be employed to investigate the molecule's fundamental properties. DFT calculations can determine the optimized molecular structure, vibrational frequencies, and electronic properties. iucr.orgtandfonline.com Key parameters derived from DFT, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the molecule's kinetic stability and reactivity. iucr.orgnih.gov A large HOMO-LUMO energy gap suggests high stability. nih.gov Furthermore, DFT can be used to generate molecular electrostatic potential (MEP) maps, which identify electron-rich and electron-deficient regions, predicting sites for electrophilic and nucleophilic attack.

Molecular Dynamics (MD) simulations can explore the conformational landscape and dynamic behavior of this compound in various environments, such as in solution or interacting with biological macromolecules. semanticscholar.orgbas.bg MD is routinely used to investigate the structure, dynamics, and thermodynamics of biological systems, providing detailed information about fluctuations and conformational changes that are often not accessible experimentally. bas.bgresearchgate.netnih.gov Such simulations are vital for understanding how the molecule might bind to a biological target. semanticscholar.org For instance, computational studies on other indanone derivatives have used MD simulations to analyze molecular interactions and calculate binding affinities with protein targets like cereblon. researchgate.netnih.gov

The table below outlines key parameters that could be determined through computational modeling for this compound.

| Computational Method | Parameters and Insights | Relevance |

| Density Functional Theory (DFT) | Optimized geometry, HOMO-LUMO energy gap, Molecular Electrostatic Potential (MEP). iucr.orgnih.gov | Predicts molecular stability, reactivity, and sites of interaction. nih.govnih.gov |

| Molecular Dynamics (MD) | Conformational changes, binding modes, interaction energies with biological targets. researchgate.netnih.gov | Elucidates dynamic behavior and potential protein-ligand interactions. semanticscholar.org |

| ADME/T Prediction | Absorption, Distribution, Metabolism, Excretion, and Toxicity properties. nih.govnih.gov | Assesses drug-likeness and potential pharmacokinetic properties. nih.gov |

Elucidation of Novel Mechanistic Pathways in Reactivity and Transformation

The formation of this compound from 4-aminoindane and an acetylating agent like acetic anhydride (B1165640) is an example of N-acetylation, a fundamental reaction in organic chemistry. The generally accepted mechanism for the acetylation of anilines involves the nucleophilic attack of the amine's nitrogen atom on the carbonyl carbon of the acetic anhydride. studylib.netresearchgate.net This is followed by a proton transfer and the departure of an acetate (B1210297) ion as a leaving group, resulting in the formation of the amide bond. studylib.netpatsnap.com

While this pathway is well-established, future research could focus on a more nuanced elucidation of the mechanism as it specifically pertains to the 4-aminoindane substrate. This could involve:

Kinetic Studies: Detailed experimental kinetic analysis to determine the reaction order and rate-determining step.

Computational Mechanistic Studies: Using DFT to map the potential energy surface of the reaction. utn.edu.ar This would involve calculating the energies of reactants, transition states, intermediates, and products to identify the lowest energy pathway. utn.edu.arrsc.org Such studies can provide detailed geometric information about the transition state and confirm the role of any catalysts. utn.edu.ar

Isotope Labeling Studies: Employing isotopically labeled reactants (e.g., using ¹⁸O in the acetic anhydride) to trace the path of atoms throughout the reaction, providing definitive experimental evidence for the proposed mechanism.

Investigating potential side reactions or alternative pathways under different conditions (e.g., varying pH, solvent, or catalyst) would also contribute to a more comprehensive understanding of the reactivity and transformation of 4-aminoindane into this compound.

Expanding Molecular Interaction Profiling for Diverse Biological Systems and Therapeutic Opportunities

The indane scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. researchgate.netmdpi.com Specifically, aminoindane derivatives are known to interact with various biological targets, particularly plasma membrane monoamine transporters (DAT, NET, SERT) and α2-adrenergic receptors, exhibiting potential as psychostimulants or other neuro-active agents. nih.govnih.govdrugbank.com

Given this precedent, this compound presents an intriguing candidate for extensive biological screening. The future in this area lies in systematically profiling its interactions with a wide array of biological systems to uncover potential therapeutic opportunities.

Structure-Activity Relationship (SAR) Studies: The acetylation of the amino group on the indane ring significantly alters its electronic and steric properties compared to the parent 4-aminoindane. This modification could drastically change its binding affinity and selectivity for biological targets. Systematic SAR studies, where the acetamide (B32628) group is modified or replaced, would be essential to understand the key structural requirements for biological activity. mdpi.com

Computational Docking and Interaction Profiling: High-throughput computational screening (virtual screening) can be used to dock this compound against libraries of known protein structures. This can identify potential protein targets. Subsequent detailed molecular docking and MD simulations can predict binding modes and affinities, guiding experimental validation. researchgate.netnih.gov Developing a "Comparative Molecular Interaction Profile" can help cluster the binding properties and predict potential off-target effects or even adverse reactions. nih.gov

The table below lists known biological targets for related aminoindane compounds, suggesting potential starting points for profiling this compound.

| Biological Target Class | Specific Examples | Known Activity of Aminoindanes |

| Monoamine Transporters | Dopamine Transporter (DAT), Norepinephrine Transporter (NET), Serotonin Transporter (SERT) | Substrate-type monoamine releasers or uptake inhibitors. nih.govdrugbank.com |

| Adrenergic Receptors | α2A, α2B, α2C subtypes | Moderate to high binding affinity. nih.gov |

| Serotonin Receptors | 5-HT₂B | Moderate affinity observed for some derivatives. nih.gov |

| Enzymes | Cholinesterases (AChE, BChE) | Indanone derivatives have shown inhibitory activity. researchgate.net |

By systematically exploring these avenues, researchers can unlock the full potential of this compound, potentially identifying novel therapeutic applications for this intriguing molecule.

Q & A

Q. How can structure-activity relationship (SAR) studies optimize the bioactivity of this compound analogs?

- Methodological Answer :

- Analog Library Synthesis : Introduce substituents (e.g., methyl, methoxy) at the indene 4-position and test in bioassays (e.g., IC50 against cancer cell lines) .

- Free-Wilson Analysis : Statistically correlate substituent electronic/hydrophobic properties with activity to guide lead optimization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.